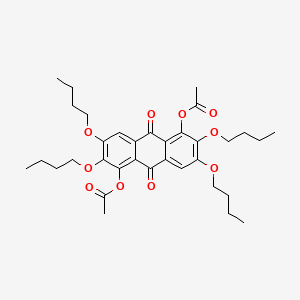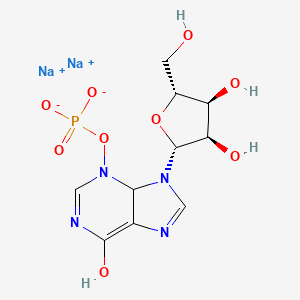
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is a complex organic compound. It is a sodium salt derivative of a nucleotide, which plays a crucial role in various biochemical processes. This compound is significant in the fields of biochemistry and molecular biology due to its involvement in cellular metabolism and genetic information transfer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate typically involves the phosphorylation of the corresponding nucleoside. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using nucleoside phosphorylases or chemical synthesis through multi-step processes. The choice of method depends on the desired purity and yield. Enzymatic methods are preferred for high-purity requirements, while chemical synthesis is used for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and phosphorylating agents like POCl3. The reactions are typically carried out under controlled pH and temperature to ensure specificity and yield .
Major Products
The major products formed from these reactions include various phosphorylated nucleosides, deoxy derivatives, and substituted nucleosides, which have significant applications in biochemistry and molecular biology .
Aplicaciones Científicas De Investigación
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is widely used in scientific research, including:
Chemistry: As a precursor in the synthesis of nucleotides and nucleic acids.
Biology: In studies of DNA and RNA synthesis and repair mechanisms.
Medicine: As a potential therapeutic agent in antiviral and anticancer treatments.
Industry: In the production of nucleotide-based pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and metabolism. The molecular targets include DNA polymerases, RNA polymerases, and kinases, which are crucial for genetic information transfer and cellular energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-9-((2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione: A nucleoside analog with similar biochemical properties.
2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: Another nucleoside analog used in antiviral research.
Uniqueness
Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is unique due to its specific phosphate group, which enhances its solubility and reactivity in biochemical reactions. This makes it particularly valuable in studies involving phosphorylation and nucleotide metabolism .
Propiedades
Fórmula molecular |
C10H13N4Na2O9P |
|---|---|
Peso molecular |
410.18 g/mol |
Nombre IUPAC |
disodium;[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4H-purin-3-yl] phosphate |
InChI |
InChI=1S/C10H15N4O9P.2Na/c15-1-4-6(16)7(17)10(22-4)13-2-11-5-8(18)12-3-14(9(5)13)23-24(19,20)21;;/h2-4,6-7,9-10,15-18H,1H2,(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,9?,10-;;/m1../s1 |
Clave InChI |
UDHMZZDVRUBUJB-ISYCWPTJSA-L |
SMILES isomérico |
C1=NC2=C(N=CN(C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canónico |
C1=NC2=C(N=CN(C2N1C3C(C(C(O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
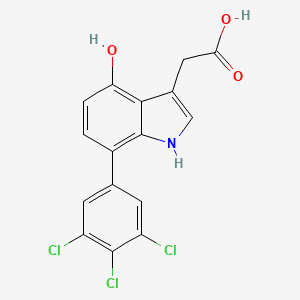
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde, 4,4'-dimethyl-](/img/structure/B13123800.png)
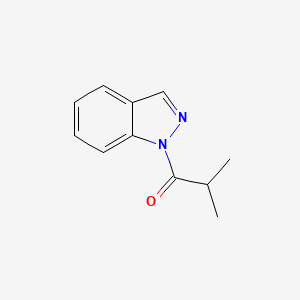
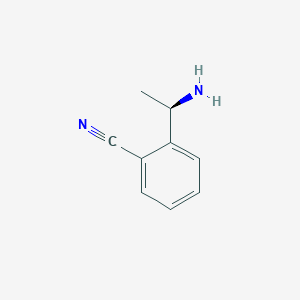


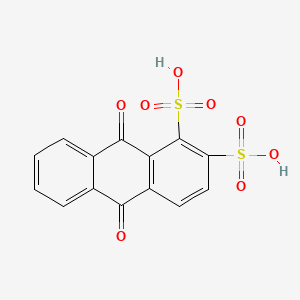
![(Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B13123813.png)
![5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one](/img/structure/B13123818.png)
![4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
